molecular formula C43H45N9O12S B610314 p-SCN-Bn-HOPO CAS No. 1822331-55-4

p-SCN-Bn-HOPO

Cat. No. B610314
CAS RN: 1822331-55-4
M. Wt: 911.944
InChI Key: WHWUNEASNJESIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-SCN-Bn-HOPO is a superior bifunctional chelator for (89)Zr ImmunoPET. In vivo studies demonstrate the successful use of (89)Zr-HOPO-trastuzumab to image BT474 breast cancer with low background, good tumor to organ contrast, and, importantly, very low bone uptake. The reduced bone uptake seen with (89)Zr-HOPO-trastuzumab suggests superior stability of the (89)Zr-HOPO complex.

Scientific Research Applications

Radiopharmaceutical Applications

p-SCN-Bn-HOPO, a bifunctional chelator, has shown significant potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. This ligand has been effectively used for chelating Zirconium-89 (89Zr), a radionuclide ideal for antibody-based PET imaging due to its suitable half-life. Studies have indicated that complexes like 89Zr-HOPO-trastuzumab exhibit low background, good tumor-to-organ contrast, and very low bone uptake, showcasing p-SCN-Bn-HOPO's efficiency as a next-generation bifunctional chelator for radioimmunoPET imaging (Bhupathiraju et al., 2019); (Deri et al., 2015).

Metal Chelation in Biological and Medical Contexts

Hydroxypyridinones (HOPOs), the core structure of p-SCN-Bn-HOPO, are recognized for their remarkable metal chelation properties. Their rapid binding to hard metals in aqueous media has led to their widespread application in various biological and medical areas, including drug development and diagnostic agents. The ease of synthesizing the pyridinone ring and converting it into multidentate chelators adds to its versatility and potential for tailored biological activity (Cilibrizzi et al., 2018).

Application in Radioscandium-Based Radiopharmaceuticals

The octadentate chelator HOPO, integral to p-SCN-Bn-HOPO, has also been explored for its potential in radioscandium constructs. It shows effective chelation for hard cations, making it a strong candidate for radioscandium-based radiopharmaceuticals. Studies have revealed that HOPO forms stable complexes with scandium isotopes, which are characterized by good stability and rapid clearance in biological models (Phipps et al., 2023).

Theranostic Applications with Rare-Earth Cations

The coordination chemistry of HOPO with rare-earth cations like Scandium (Sc3+) and Yttrium (Y3+) has been investigated for theranostic applications. This chelator exhibits robust binding with high thermodynamic stability and fast radiolabeling at room temperature, indicating its potential for in vivo applications with these metals. Such characteristics make 343-HOPO a promising chelator for therapeutic and theranostic applications involving trivalent metal cations (Carter et al., 2020).

properties

CAS RN

1822331-55-4

Product Name

p-SCN-Bn-HOPO

Molecular Formula

C43H45N9O12S

Molecular Weight

911.944

IUPAC Name

1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide

InChI

InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57)

InChI Key

WHWUNEASNJESIC-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC(N1O)=O)N(CCCN(C(C2=CC=CC(N2O)=O)=O)CCCCN(C(C3=CC=CC(N3O)=O)=O)CCCNC(C4=CC=CC(N4O)=O)=O)CCC5=CC=C(N=C=S)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

p-SCN-Bn-HOPO; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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